1-[[4-[(3,5-Diphenyl-1,2,4-triazol-1-yl)methyl]phenyl]methyl]-3,5-diphenyl-1,2,4-triazole
Overview
Description
1-[[4-[(3,5-Diphenyl-1,2,4-triazol-1-yl)methyl]phenyl]methyl]-3,5-diphenyl-1,2,4-triazole is a complex organic compound belonging to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-[(3,5-Diphenyl-1,2,4-triazol-1-yl)methyl]phenyl]methyl]-3,5-diphenyl-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the diphenyl groups: This step involves the reaction of the triazole intermediate with benzyl halides or benzyl alcohols in the presence of a base such as potassium carbonate.
Final coupling: The final step involves the coupling of the triazole derivative with a benzyl halide or benzyl alcohol to introduce the remaining phenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[[4-[(3,5-Diphenyl-1,2,4-triazol-1-yl)methyl]phenyl]methyl]-3,5-diphenyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, halides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups .
Scientific Research Applications
1-[[4-[(3,5-Diphenyl-1,2,4-triazol-1-yl)methyl]phenyl]methyl]-3,5-diphenyl-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies to understand the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-[[4-[(3,5-Diphenyl-1,2,4-triazol-1-yl)methyl]phenyl]methyl]-3,5-diphenyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in the disruption of key biological pathways, such as those involved in cell proliferation or signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
Uniqueness
1-[[4-[(3,5-Diphenyl-1,2,4-triazol-1-yl)methyl]phenyl]methyl]-3,5-diphenyl-1,2,4-triazole is unique due to its specific structure, which allows for multiple interactions with biological targets. This structural uniqueness contributes to its potential as a versatile compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
1-[[4-[(3,5-diphenyl-1,2,4-triazol-1-yl)methyl]phenyl]methyl]-3,5-diphenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N6/c1-5-13-29(14-6-1)33-37-35(31-17-9-3-10-18-31)41(39-33)25-27-21-23-28(24-22-27)26-42-36(32-19-11-4-12-20-32)38-34(40-42)30-15-7-2-8-16-30/h1-24H,25-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUHGOJAXRHWDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)CN5C(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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